Trimethyl(4-trimethylsilylbutyl)silane
Description
Trimethyl(4-trimethylsilylbutyl)silane is a silane derivative featuring a butyl chain substituted with a trimethylsilyl group at the fourth carbon. Silanes with branched alkyl or aromatic substituents are widely used in organic synthesis, polymer chemistry, and semiconductor manufacturing due to their stability, hydrophobicity, and tunable reactivity .
Properties
CAS No. |
18001-81-5 |
|---|---|
Molecular Formula |
C10H26Si2 |
Molecular Weight |
202.48 g/mol |
IUPAC Name |
trimethyl(4-trimethylsilylbutyl)silane |
InChI |
InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 |
InChI Key |
YCHWNWBSLGONGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane (C₁₃H₁₄Si): Features a conjugated diyne and phenyl group, enhancing its rigidity and electronic properties compared to the alkyl-substituted target compound. This structure is ideal for cross-coupling reactions .
- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane : Incorporates a boron-containing dioxaborolane ring, enabling applications in Suzuki-Miyaura couplings. Its synthesis achieves a high yield (92%) under mild conditions .
- (4-Methoxyphenyl)trimethylsilane : The methoxy group increases electron density on the aromatic ring, altering its reactivity in electrophilic substitutions. Its hydrophobicity makes it suitable for coating applications .
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